

# Introduction: A Sterically Hindered Building Block for Advanced Synthesis

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## Compound of Interest

Compound Name: *2-Bromo-6-fluorobenzoyl chloride*

Cat. No.: B1346380

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**2-Bromo-6-fluorobenzoyl chloride** is a halogenated aromatic acyl chloride that serves as a valuable and highly reactive intermediate in advanced organic synthesis. Its utility is primarily centered in the construction of complex molecular architectures for the pharmaceutical and agrochemical industries. The strategic placement of bromo and fluoro substituents at the ortho positions to the acyl chloride functional group imparts unique reactivity and conformational constraints. These substituents exert powerful electronic and steric influences, making **2-Bromo-6-fluorobenzoyl chloride** an ideal synthon for introducing a 2-bromo-6-fluorobenzoyl moiety into target molecules, often as a key step in the synthesis of biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, an analysis of its reactivity, and a discussion of its applications for researchers and professionals in drug development.

## Molecular Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of **2-Bromo-6-fluorobenzoyl chloride** are summarized below.

## Chemical Structure

Caption: 2D Structure of **2-Bromo-6-fluorobenzoyl chloride**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	<b>2-bromo-6-fluorobenzoyl chloride</b>	<a href="#">[1]</a>
CAS Number	1020718-20-0	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrClFO	<a href="#">[1]</a>
Molecular Weight	237.45 g/mol	<a href="#">[1]</a>
PubChem CID	26343906	<a href="#">[1]</a>
MDL Number	MFCD09038470	<a href="#">[2]</a>
InChIKey	ZQOQNOOLDFFUDH-UHFFFAOYSA-N	<a href="#">[1]</a>

| SMILES | C1=CC(=C(C(=C1)Br)C(=O)Cl)F |[\[1\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	<b>Colourless to light yellow liquid</b>	
Boiling Point	236 °C	<a href="#">[3]</a>
Density	1.742 g/cm <sup>3</sup>	
Flash Point	97 °C	
Storage Temperature	2-8°C, under inert atmosphere	<a href="#">[3]</a>

| Solubility | Reacts with water and protic solvents. Soluble in anhydrous aprotic solvents (e.g., DCM, THF, Toluene). | |

## Synthesis of 2-Bromo-6-fluorobenzoyl Chloride

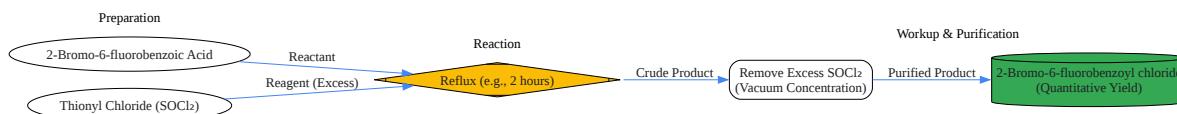
The most direct and widely employed method for preparing **2-Bromo-6-fluorobenzoyl chloride** is the chlorination of its corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid. This transformation is a cornerstone of organic synthesis, reliably converting the less reactive carboxylic acid into the highly electrophilic acyl chloride.

## Causality and Reagent Choice

The selection of a chlorinating agent is critical. Thionyl chloride ( $\text{SOCl}_2$ ) is frequently the reagent of choice for this conversion for several key reasons:

- **High Efficacy:** It readily converts carboxylic acids to acyl chlorides under relatively mild conditions.
- **Favorable Thermodynamics:** The reaction byproducts, sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride ( $\text{HCl}$ ), are gases. Their evolution from the reaction mixture drives the equilibrium towards the product side, ensuring a high yield, in accordance with Le Châtelier's principle.
- **Simplified Workup:** Excess thionyl chloride, being volatile (boiling point: 76 °C), can be easily removed by distillation or evaporation under reduced pressure, simplifying the purification of the final product.

While other reagents like oxalyl chloride can also be used, often with a catalytic amount of DMF, thionyl chloride provides a cost-effective and efficient solution for this specific transformation.



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Caption: Workflow for the synthesis of **2-Bromo-6-fluorobenzoyl chloride**.

## Experimental Protocol

The following is a general, self-validating protocol derived from established chemical literature for the synthesis of acyl chlorides from carboxylic acids.<sup>[4]</sup>

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO<sub>2</sub> gases), place 2-bromo-6-fluorobenzoic acid (1.0 mmol).
- Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 5 mL).
  - Scientist's Note: The use of excess thionyl chloride ensures the reaction goes to completion and also serves as the solvent. Anhydrous conditions are critical to prevent hydrolysis of both the thionyl chloride and the product.
- Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
- Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride by distillation, followed by vacuum concentration. The final product, **2-bromo-6-fluorobenzoyl chloride**, is typically obtained in quantitative yield and can often be used without further purification.<sup>[4]</sup>

## Chemical Reactivity and Synthetic Utility

The reactivity of **2-bromo-6-fluorobenzoyl chloride** is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. However, the ortho-substituents play a crucial modulating role.

- Electronic Effects: Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and the carbonyl group, increasing the partial positive charge on the carbonyl carbon. This makes the compound significantly more reactive towards nucleophiles than an unsubstituted benzoyl chloride.

- **Steric Effects:** The presence of two relatively large halogen atoms in the positions flanking the acyl chloride group creates significant steric hindrance. This can impede the approach of bulky nucleophiles, leading to slower reaction rates compared to less hindered acyl chlorides. This steric factor can sometimes be exploited to achieve selective reactions with smaller nucleophiles.

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## Sources

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